molecular formula C3Cl8 B3344085 1,1,1,2,2,3,3,3-Octachloropropane CAS No. 594-90-1

1,1,1,2,2,3,3,3-Octachloropropane

Cat. No.: B3344085
CAS No.: 594-90-1
M. Wt: 319.6 g/mol
InChI Key: QQAHAGNPDBPSJP-UHFFFAOYSA-N
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Description

It is a clear white crystalline solid at room temperature and has a hexagonal crystal structure . This compound is notable for its high chlorine content, which makes it a valuable substance in various chemical processes and industrial applications.

Preparation Methods

1,1,1,2,2,3,3,3-Octachloropropane can be synthesized through several methods:

    Chlorination of Propane: The compound can be obtained by reacting partially chlorinated propane with iodine trichloride or chlorine at high pressure, often with light activation.

    Industrial Production: Industrially, the continuous preparation method involves passing chlorine and trichloropropene through a preheater and then through a microchannel reactor at temperatures between 100-200°C.

Chemical Reactions Analysis

1,1,1,2,2,3,3,3-Octachloropropane undergoes various chemical reactions:

Scientific Research Applications

1,1,1,2,2,3,3,3-Octachloropropane has several applications in scientific research:

Comparison with Similar Compounds

1,1,1,2,2,3,3,3-Octachloropropane can be compared with other chlorinated hydrocarbons:

    Carbon Tetrachloride (CCl4): A simpler chlorinated hydrocarbon with four chlorine atoms. It is less reactive compared to this compound.

    Hexachloroethane (C2Cl6): Another chlorinated hydrocarbon with six chlorine atoms. It shares some reactivity patterns with this compound but has a different structure and fewer chlorine atoms.

    Hexachloropropene (C3Cl6): A related compound formed during the reduction of this compound.

This compound stands out due to its high chlorine content and unique crystalline properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,3-octachloropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl8/c4-1(5,2(6,7)8)3(9,10)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHAGNPDBPSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208131
Record name Propane, octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-90-1
Record name Propane, octachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, octachloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2,3,3,3-Octachloropropane
Reactant of Route 2
1,1,1,2,2,3,3,3-Octachloropropane
Reactant of Route 3
1,1,1,2,2,3,3,3-Octachloropropane

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